2,7,8-TRIMETHYL-3-[(PIPERIDIN-1-YL)METHYL]QUINOLIN-4-OL
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Overview
Description
2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol is a complex organic compound that features a quinoline core structure substituted with piperidine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2,7,8-trimethylquinoline with piperidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,7,8-trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,7,8-Trimethylquinoline: Lacks the piperidine moiety but shares the quinoline core.
3-[(Piperidin-1-yl)methyl]quinoline: Similar structure but without the additional methyl groups.
4-Hydroxyquinoline: Contains a hydroxyl group on the quinoline ring but lacks the piperidine and methyl substitutions.
Uniqueness
2,7,8-Trimethyl-3-[(piperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and multiple methyl groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2,7,8-trimethyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-15-17(13(12)2)19-14(3)16(18(15)21)11-20-9-5-4-6-10-20/h7-8H,4-6,9-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPSTTZIHJMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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